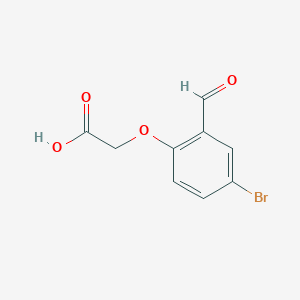

2-(4-Bromo-2-formylphenoxy)acetic acid

説明

“2-(4-Bromo-2-formylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H7BrO4 . It has a molecular weight of 259.05 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-(4-Bromo-2-formylphenoxy)acetic acid” is 1S/C9H7BrO4/c10-7-1-2-8 (6 (3-7)4-11)14-5-9 (12)13/h1-4H,5H2, (H,12,13) . The compound has a total of 14 heavy atoms .

Physical And Chemical Properties Analysis

“2-(4-Bromo-2-formylphenoxy)acetic acid” has a melting point of 167 - 168°C . It has a computed XLogP3 value of 1.7, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 257.95277 g/mol . The topological polar surface area is 63.6 Ų .

科学的研究の応用

Synthesis of Azomethine Derivatives

“2-(4-Bromo-2-formylphenoxy)acetic acid” is used in the synthesis of azomethine derivatives . Azomethines are compounds with a C=N linkage, which is an essential structural requirement for biological activity . These compounds are readily hydrolyzed under acidic conditions leading to active aldehydes which can act as alkylating agents .

Antibacterial Activity

Azomethine derivatives synthesized from “2-(4-Bromo-2-formylphenoxy)acetic acid” have shown significant antibacterial activity . Among the compounds tested, some exhibited good antibacterial activity, almost equal to that of Ciprofloxacin used as standard .

Antifungal Activity

Azomethine derivatives are also known to possess remarkable antifungal activities . The derivatives synthesized from “2-(4-Bromo-2-formylphenoxy)acetic acid” could potentially exhibit similar properties.

Anticancer Activity

Several azomethines have been reported to possess anticancer activities . The azomethine derivatives synthesized from “2-(4-Bromo-2-formylphenoxy)acetic acid” could potentially be used in cancer research and treatment.

Diuretic Activities

Azomethine derivatives have also been reported to possess diuretic activities . This suggests that “2-(4-Bromo-2-formylphenoxy)acetic acid” could potentially be used in the development of diuretic drugs.

Preparation of Ligands

“2-(4-Bromo-2-formylphenoxy)acetic acid” has been used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

α-Bromination Reaction

“2-(4-Bromo-2-formylphenoxy)acetic acid” could potentially be used in α-bromination reactions . This reaction is a common method for the bromination of organic compounds.

Antimetabolites of Pyridoxal Phosphate

The azomethine derivatives derived from “2-(4-Bromo-2-formylphenoxy)acetic acid” with aminothiazoles have revealed biological significance such as antimetabolites of pyridoxal phosphate . This suggests potential applications in metabolic research.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and specific procedures in case of accidental ingestion or contact with skin .

作用機序

Target of Action

This compound is a research chemical and its specific biological targets are still under investigation .

Mode of Action

As a research chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.44-1.96, which can influence its absorption and distribution in the body .

Result of Action

As a research chemical, its effects are still under investigation .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .

特性

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYNWDCFUKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359528 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-formylphenoxy)acetic acid | |

CAS RN |

24589-89-7 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)